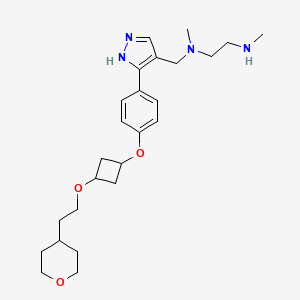
2,3-Dcpe hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is a chemical compound known for its ability to selectively induce apoptosis in cancer cells.
作用机制
- Role : It downregulates the expression of Bcl-XL protein, an anti-apoptotic factor, leading to cell death .
- Resulting Changes : These cleavages trigger apoptotic pathways, leading to cell death. Notably, this effect is specific to cancer cells and does not occur in human fibroblasts .
- Downstream Effects : The upregulation of p21 contributes to cell cycle arrest and inhibits cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
2,3-DCPE hydrochloride selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro . It interacts with enzymes such as caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase, leading to apoptosis in many tumor cell lines .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by inducing apoptosis and downregulating Bcl-XL protein expression . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It specifically cleaves caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase in cancer cells, but not in human fibroblasts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride typically involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution with reagents like sodium azide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: For studying cell apoptosis and signaling pathways.
Medicine: Investigated for its potential use in cancer therapy due to its ability to selectively induce apoptosis in cancer cells.
Industry: Used in the development of new pharmaceuticals and chemical products .
相似化合物的比较
Similar Compounds
- 2-[3-(2,4-Dichlorophenoxy)propyl]aminoethanol hydrochloride
- 2-[3-(2,5-Dichlorophenoxy)propyl]aminoethanol hydrochloride
- 2-[3-(2,6-Dichlorophenoxy)propyl]aminoethanol hydrochloride
Uniqueness
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is unique due to its high selectivity for inducing apoptosis in cancer cells compared to normal cells. This selectivity is attributed to its specific molecular structure, which allows it to effectively downregulate Bcl-XL protein expression .
属性
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJFYSIPRIHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
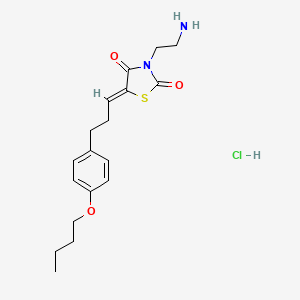

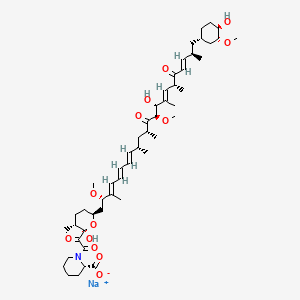
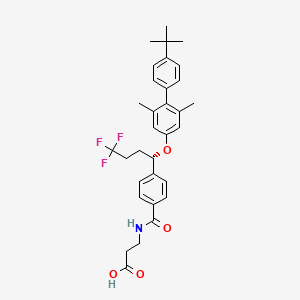

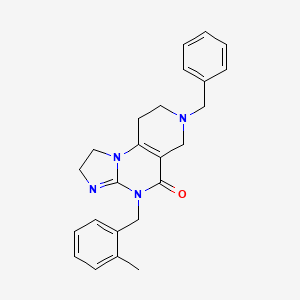
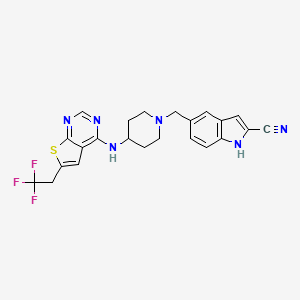
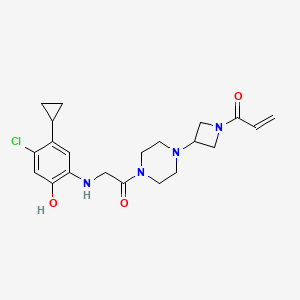
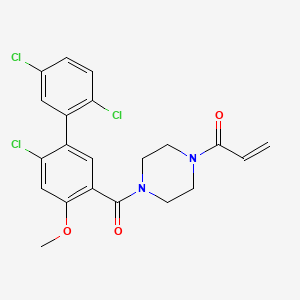
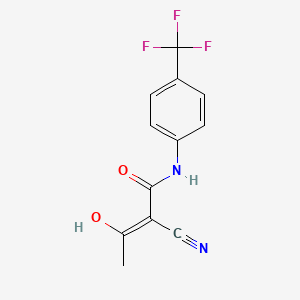
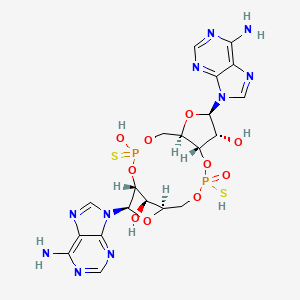
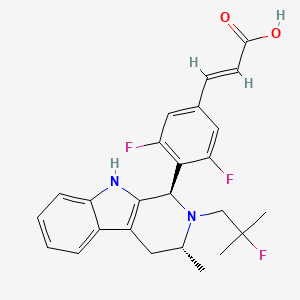
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
